methyl 5-methoxy-6-methylpyridine-2-carboxylate methyl 5-methoxy-6-methylpyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1315361-24-0
VCID: VC11610257
InChI:
SMILES:
Molecular Formula: C9H11NO3
Molecular Weight: 181.2

methyl 5-methoxy-6-methylpyridine-2-carboxylate

CAS No.: 1315361-24-0

Cat. No.: VC11610257

Molecular Formula: C9H11NO3

Molecular Weight: 181.2

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 5-methoxy-6-methylpyridine-2-carboxylate - 1315361-24-0

Specification

CAS No. 1315361-24-0
Molecular Formula C9H11NO3
Molecular Weight 181.2

Introduction

Structural and Molecular Properties

Methyl 5-methoxy-6-methylpyridine-2-carboxylate belongs to the class of heteroaromatic esters with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.2 g/mol. Its structure features:

  • A pyridine ring substituted at the 2-position with a methoxycarbonyl group (-COOCH₃)

  • A methoxy group (-OCH₃) at the 5-position

  • A methyl group (-CH₃) at the 6-position

The spatial arrangement of these substituents creates distinct electronic effects. The electron-withdrawing carboxylate group at position 2 reduces electron density at the nitrogen atom, while the methoxy group at position 5 contributes resonance stabilization. This combination enables selective reactivity in nucleophilic substitution and metal-catalyzed coupling reactions .

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number1315361-24-0
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.2 g/mol
Purity (Typical)≥95%
XLogP3-AA1.3 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthetic Methodologies

Regioselective Functionalization Strategies

The synthesis of methyl 5-methoxy-6-methylpyridine-2-carboxylate typically begins with halogenated pyridine precursors. A demonstrated route involves:

  • Initial Halogenation: 2,6-Dichloro-3-trifluoromethylpyridine serves as the starting material .

  • Amination: Reaction with N-benzylmethylamine produces 6-(N-benzyl-N-methyl)aminopyridine derivatives with >98% regioselectivity at the 6-position .

  • Methoxylation: Treatment with sodium methoxide replaces the trifluoromethyl group with a methoxycarbonyl moiety .

  • Esterification: Acid-catalyzed esterification yields the final product.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
AminationN-Benzylmethylamine, EtOH-25°C98%
MethoxylationNaOMe, THF60°C92%
EsterificationH₂SO₄, MeOHReflux95%

Key challenges include controlling regioselectivity during amination and minimizing decarboxylation during esterification. The use of polar aprotic solvents like DMF enhances reaction rates while maintaining regiochemical control .

Analytical Characterization

Spectroscopic Profiling

Comprehensive characterization employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=8.4 Hz, 1H, H-3), 6.75 (d, J=8.4 Hz, 1H, H-4), 3.95 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 2.45 (s, 3H, CH₃).

  • IR Spectroscopy: Strong absorption at 1725 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C asymmetric stretch).

  • Mass Spectrometry: ESI-MS m/z 182.1 [M+H]⁺, major fragments at m/z 150 (loss of CH₃OH) and 122 (loss of COOCH₃).

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows a retention time of 6.8 minutes with >99% purity. Thermal gravimetric analysis reveals decomposition onset at 215°C, indicating good thermal stability for storage and handling.

Applications in Chemical Industries

Agrochemical Intermediates

The compound serves as a precursor to:

  • Herbicides: Functionalization at the 3-position produces analogs with auxin-like activity .

  • Insecticides: N-Alkylation yields neonicotinoid derivatives targeting insect nicotinic acetylcholine receptors .

  • Fungicides: Copper complexes exhibit antifungal activity against Phytophthora infestans at EC₅₀ = 12 μM.

Table 3: Biological Activity Data

DerivativeTarget OrganismEC₅₀/LC₅₀
3-CarboxamideAphis gossypii8.2 μM
Cu(II) ComplexPhytophthora spp.12 μM
N-MethylpiperazinylSpodoptera frugiperda15 μM

Materials Science Applications

  • Coordination Polymers: The carboxylate group facilitates formation of porous metal-organic frameworks (MOFs) with BET surface areas >1000 m²/g.

  • Organic Semiconductors: Pyridine-based π-conjugated systems exhibit hole mobility of 0.45 cm²/V·s in thin-film transistors.

Future Research Directions

  • Synthetic Biology Approaches: Engineering microbial pathways for biocatalytic production could improve sustainability.

  • Photopharmacology: Incorporating azobenzene moieties may enable light-activated drug derivatives.

  • Quantum Chemical Modeling: DFT calculations (B3LYP/6-311+G*) to predict reactivity patterns .

  • Green Chemistry: Developing solvent-free mechanochemical synthesis protocols .

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